
4-(1-Chloroethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chloroethyl)-1,1’-biphenyl is an organic compound that belongs to the class of alkyl halides It consists of a biphenyl structure with a 1-chloroethyl group attached to one of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-1,1’-biphenyl typically involves the chlorination of 4-ethylbiphenyl. This can be achieved through the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 4-(1-Chloroethyl)-1,1’-biphenyl may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(1-Chloroethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(1-Hydroxyethyl)-1,1’-biphenyl or 4-(1-Alkoxyethyl)-1,1’-biphenyl.
Elimination Reactions: Formation of 4-ethenyl-1,1’-biphenyl.
Oxidation: Formation of 4-(1-Oxoethyl)-1,1’-biphenyl or 4-(1-Carboxyethyl)-1,1’-biphenyl.
科学的研究の応用
4-(1-Chloroethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Chloroethyl)-1,1’-biphenyl involves its reactivity as an alkyl halide. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is influenced by the electronic properties of the biphenyl structure, which can stabilize intermediates formed during reactions.
類似化合物との比較
Similar Compounds
- 4-(1-Bromoethyl)-1,1’-biphenyl
- 4-(1-Iodoethyl)-1,1’-biphenyl
- 4-(1-Fluoroethyl)-1,1’-biphenyl
Uniqueness
4-(1-Chloroethyl)-1,1’-biphenyl is unique due to the specific reactivity of the chlorine atom, which can participate in a wide range of chemical reactions. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
58114-03-7 |
|---|---|
分子式 |
C14H13Cl |
分子量 |
216.70 g/mol |
IUPAC名 |
1-(1-chloroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
CWAQTPVHKVSURG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
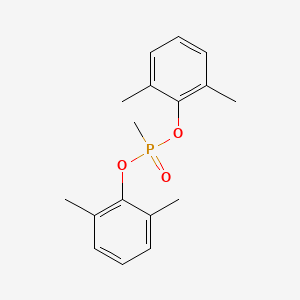


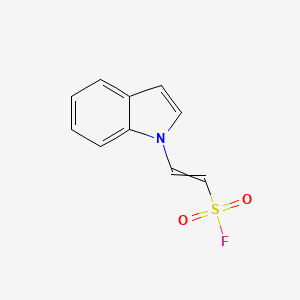
![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
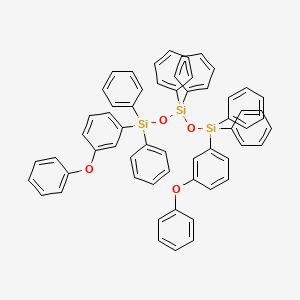
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
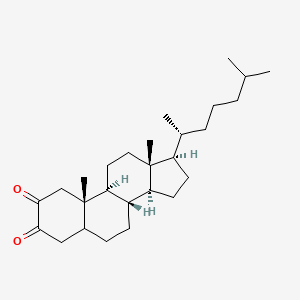
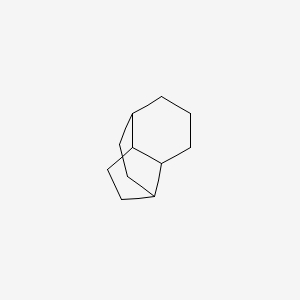
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
